5-Fluoro-amb-pica
CAS No.: 1971007-87-0
Cat. No.: VC0211409
Molecular Formula: C20H27FN2O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1971007-87-0 |
|---|---|
| Molecular Formula | C20H27FN2O3 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C20H27FN2O3/c1-14(2)18(20(25)26-3)22-19(24)16-13-23(12-8-4-7-11-21)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,18H,4,7-8,11-12H2,1-3H3,(H,22,24)/t18-/m0/s1 |
| Standard InChI Key | JFXASAFVUQVGEW-SFHVURJKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
| SMILES | CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
| Canonical SMILES | CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Introduction
Chemical Structure and Nomenclature
Key Identifiers
Several identifiers are associated with 5-Fluoro-AMB-PICA:
These identifiers facilitate the compound's recognition across various chemical databases and research platforms.
Structural Analogues
5-Fluoro-AMB-PICA shares structural similarities with other synthetic cannabinoids such as 5F-MDMB-PICA and AMB-FUBINACA. These analogs differ primarily in their head group composition and side chain modifications, which significantly influence their pharmacological profiles .
Synthesis and Chemical Properties
Synthetic Pathway
The synthesis of 5-Fluoro-AMB-PICA typically involves the condensation of an indole derivative with a fluorinated alkyl halide, followed by amide bond formation with a methyl ester-bearing amino acid. This multi-step process requires precise control over reaction conditions to ensure high yield and purity.
Physical and Chemical Properties
5-Fluoro-AMB-PICA exhibits the following properties:
These properties suggest that the compound is relatively hydrophobic, which may influence its interaction with lipid-rich environments such as cell membranes.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 362.4 g/mol | |
| LogP | 3.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 10 |
Pharmacology
Mechanism of Action
5-Fluoro-AMB-PICA acts as a potent agonist at cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are G-protein-coupled receptors (GPCRs) involved in regulating various physiological processes, including pain perception, mood, and appetite . The compound's fluorinated side chain enhances its binding affinity to these receptors compared to non-fluorinated analogs.
In Vitro Studies
In vitro assays have demonstrated that 5-Fluoro-AMB-PICA exhibits high affinity for CB1 receptors, with values in the low nanomolar range . Functional assays using []GTPγS have shown that the compound acts as a full agonist at these receptors, inducing robust signal transduction.
Table: Pharmacological Parameters
In Vivo Effects
Animal studies have revealed that administration of 5-Fluoro-AMB-PICA produces dose-dependent effects such as hypothermia, catalepsy, and analgesia in mice. These effects are reversible by CB1 antagonists like rimonabant, confirming the involvement of cannabinoid receptors .
Toxicology
Acute Toxicity
Acute exposure to high doses of 5-Fluoro-AMB-PICA can result in severe toxic effects, including respiratory depression, cardiovascular instability, and seizures. These effects are consistent with those observed for other potent synthetic cannabinoids.
Table: Reported Toxic Effects
| Effect | Observation | Reference |
|---|---|---|
| Respiratory Depression | Severe | |
| Cardiovascular Instability | Moderate | |
| Seizures | Severe |
Forensic Implications
Detection in Biological Samples
Forensic laboratories employ advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify 5-Fluoro-AMB-PICA in biological samples. These methods provide high sensitivity and specificity.
Table: Analytical Techniques for Detection
| Technique | Sensitivity | Specificity |
|---|---|---|
| LC-MS | High | High |
| GC-MS | Moderate | High |
Legal Status
Due to its potential for abuse and adverse health effects, many countries have classified 5-Fluoro-AMB-PICA as a controlled substance under their respective drug laws.
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